3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
CAS No.: 865655-09-0
Cat. No.: VC4181684
Molecular Formula: C26H25N3O4S
Molecular Weight: 475.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865655-09-0 |
|---|---|
| Molecular Formula | C26H25N3O4S |
| Molecular Weight | 475.56 |
| IUPAC Name | 4-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
| Standard InChI | InChI=1S/C26H25N3O4S/c1-16-8-11-20(14-17(16)2)28-24(30)23-21-6-4-3-5-7-22(21)34-25(23)27(26(28)31)15-18-9-12-19(13-10-18)29(32)33/h8-14H,3-7,15H2,1-2H3 |
| Standard InChI Key | AIWXIYHRAVOQQT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])SC5=C3CCCCC5)C |
Introduction
Nomenclature and Structural Characteristics
The systematic name 3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione delineates its architecture:
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Core structure: A fused bicyclic system comprising a seven-membered cycloheptane ring (positions 6–9) linked to a thieno[2,3-d]pyrimidine scaffold.
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Substituents:
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A 3,4-dimethylphenyl group at position 3.
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A 4-nitrobenzyl group at position 1.
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Functional groups: Two ketone oxygen atoms at positions 2 and 4, and a nitro group (-NO₂) on the benzyl substituent.
The molecular formula is C₂₆H₂₅N₃O₄S (molecular weight: 475.56 g/mol), as inferred from analogous compounds .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of such polycyclic systems typically involves multi-step sequences:
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Thiophene precursor preparation: Ethyl 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate serves as a common intermediate, as demonstrated in the synthesis of related thienopyrimidines .
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Pyrimidine ring formation: Cyclocondensation with urea or thiourea derivatives under acidic or basic conditions generates the pyrimidine-dione core.
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N-Alkylation: Introduction of the 4-nitrobenzyl group via nucleophilic substitution using 4-nitrobenzyl chloride in the presence of K₂CO₃ .
A representative pathway is outlined below:
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Step 1: React ethyl 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophene-3-carboxylate with 3,4-dimethylphenyl isocyanate to form a thiourea intermediate.
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Step 2: Cyclize the intermediate in acidic ethanol to yield the thieno[2,3-d]pyrimidine-2,4-dione core.
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Step 3: Alkylate the N1 position with 4-nitrobenzyl bromide in DMF using K₂CO₃ as a base .
Reaction Conditions and Yields
| Parameter | Value/Detail | Source |
|---|---|---|
| Cyclization solvent | Ethanol with HCl catalysis | |
| Alkylation conditions | DMF, K₂CO₃, 60°C, 8h | |
| Typical yield (Step 3) | 58–72% |
Physicochemical Properties
Solubility and Partition Coefficients
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logP: Estimated at 6.6–7.1 (similar to C258-0552 ), indicating high lipophilicity.
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Aqueous solubility: Predicted logSw = -6.4 (extrapolated from ), suggesting poor water solubility.
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Polar surface area: ~31–35 Ų , aligning with moderate membrane permeability.
¹H NMR (500 MHz, DMSO-d6)
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Aromatic protons:
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Aliphatic protons:
IR Spectroscopy
Comparative Analysis with Structural Analogs
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The nitro group serves as a handle for further functionalization (e.g., reduction to amine for prodrug strategies).
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Kinase inhibition: Thienopyrimidines are explored as ATP-competitive inhibitors in oncology .
Materials Science
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Liquid crystals: The planar thienopyrimidine core and flexible cycloheptane ring may enable mesophase formation.
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